1-Benzyl-2-methyl-1,4-diazepane
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Overview
Description
1-Benzyl-2-methyl-1,4-diazepane is an organic compound with the molecular formula C13H20N2. It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms.
Scientific Research Applications
1-Benzyl-2-methyl-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
Target of Action
Benzene derivatives, which this compound is a part of, are known to interact with various biological targets .
Mode of Action
Benzene derivatives, such as this compound, can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
coli overexpressing efflux pumps . This suggests that the compound may interact with bacterial efflux pumps, affecting their function and the efficacy of certain antibiotics.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (20432) and its liquid physical form, may influence its bioavailability .
Result of Action
It has been found to increase membrane permeability without sensibly affecting inner membrane polarity and decrease acrab transcription . This suggests that the compound may alter bacterial cell membrane properties and gene expression.
Action Environment
The compound’s storage temperature (4°c) and normal shipping temperature suggest that temperature may play a role in maintaining its stability .
Safety and Hazards
Preparation Methods
1-Benzyl-2-methyl-1,4-diazepane can be synthesized through several methods. One common synthetic route involves the reductive amination of 1-benzyl-2-methylpiperazine with formaldehyde. The reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out under mild conditions . Industrial production methods may involve the use of biocatalysts, such as imine reductases, to achieve high enantioselectivity and yield .
Chemical Reactions Analysis
1-Benzyl-2-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, secondary amines, and substituted diazepanes .
Comparison with Similar Compounds
1-Benzyl-2-methyl-1,4-diazepane can be compared with other similar compounds, such as:
1-Benzyl-1,4-diazepane: Lacks the methyl group at the second position, which may affect its chemical reactivity and biological activity.
1-Benzyl-2-methylimidazole: Contains an imidazole ring instead of a diazepane ring, leading to different chemical properties and applications.
This compound dihydrochloride: The dihydrochloride salt form, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-benzyl-2-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-10-14-8-5-9-15(12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBACUGZJIQWNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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